molecular formula C16H15F2N3O3S B019649 Pantoprazole sulfide CAS No. 102625-64-9

Pantoprazole sulfide

Cat. No. B019649
M. Wt: 367.4 g/mol
InChI Key: UKILEIRWOYBGEJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pantoprazole involves a series of chemical reactions starting from specific precursor compounds. Pantoprazole Sodium is prepared from 2-chloromethyl-3,4-dimethoxypyridine hydrochloride and 5-difluoromethoxy-2-mercapto-1H-benzimidazole in dichloromethane and water by condensation under phase transfer catalysis, oxidation with sodium hypochlorite, and salt formation, with an overall yield of about 75% (Fang Hao, 2008). An improved single-pot process for the production of pantoprazole substantially free from sulfone impurity has also been reported, demonstrating advancements in the synthesis process for higher purity and yield (V. T. Mathad et al., 2004).

Molecular Structure Analysis

The molecular structure of pantoprazole sodium sesquihydrate has been detailed through synchrotron X-ray powder diffraction data, showing its crystallization in space group Pbca with specified dimensions. This structural characterization helps in understanding the compound's chemical behavior and stability (D. González et al., 2020).

Chemical Reactions and Properties

Pantoprazole undergoes a unique acid-catalyzed reaction to a cationic sulfenamide, which allows it to bind irreversibly to cysteines available in the gastric H+/K(+)-ATPase, inhibiting ATPase activity and thus gastric acid secretion. This reaction underlines the drug's mechanism of action at the molecular level (J. Shin et al., 1993).

Physical Properties Analysis

An environmentally benign process for synthesizing pantoprazole sodium sesquihydrate demonstrates phase transformation of pantoprazole sodium heterosolvate to sesquihydrate, offering insights into its physical properties and how they can be optimized for pharmaceutical formulations (A. Awasthi et al., 2017).

Chemical Properties Analysis

The oxidation of sulfides to sulfoxides, a critical step in the synthesis of compounds like pantoprazole, showcases the chemical properties and reactions involved in producing sulfoxide-based pharmaceutically active molecules. Transition metals have been applied in sulfoxidation reactions, highlighting the chemical versatility and reactivity of these compounds (Q. Pu et al., 2020).

Scientific Research Applications

  • Corrosion Inhibition : Pantoprazole sodium is effective in inhibiting zinc corrosion in acidic solutions, particularly with perchloric acid as the inhibitor (Saadawy, 2018).

  • Enteric Drug Delivery : Microbeads loaded with Pantoprazole, using a natural mucoadhesive substance from Dillenia indica fruit, show potential for treating gastric ulcers and gastroesophageal disease (Sharma, Pradhan, & Sarangi, 2010).

  • Gastric Acid Secretion Inhibitor : Pantoprazole acts as a selective inhibitor of gastric acid secretion, comparable in potency to omeprazole, and exhibits antiulcer activity in rat models (Beil, Sewing, & Kromer, 1999).

  • Tissue Selectivity and Pharmacokinetics : It has advantages over omeprazole and lansoprazole in tissue selectivity, stability, and pharmacokinetic properties, suggesting enhanced long-term safety (Kromer, 1995).

  • Drug Interactions and Safety : Pantoprazole's interaction with cytochrome P450 and coadministered drugs underlines its safety and effectiveness in treating acid-related gastrointestinal diseases (Huber et al., 1996).

  • Stability in Dosage Forms : Pantoprazole sodium sesquihydrate, a proton pump inhibitor, requires careful consideration of excipients for stability in dosage forms, with High-Performance Liquid Chromatography (HPLC) used for analysis (Shelekhova et al., 2020).

  • Mechanism of Action : It inhibits gastric H+/K(+)-ATPase activity, binding to cysteines in the extracytoplasmic space, resulting in significant inhibition of ATPase activity (Shin, Besancon, Simon, & Sachs, 1993).

  • Treatment of Acid-Related Disorders : Pantoprazole is effective and well-tolerated for managing various acid-related disorders, including gastro-oesophageal reflux disease and NSAID-related ulcers (Cheer, Prakash, Faulds, & Lamb, 2003).

  • Pharmaceutical Analysis : Differential pulse voltammetry is an effective method for determining pantoprazole in pharmaceutical forms and human plasma, offering advantages over high-performance liquid chromatography (Erk, 2003).

  • Production Improvement : An improved single-pot process has been developed for producing pantoprazole free from sulfone impurity, enhancing purity and yield (Mathad et al., 2004).

Safety And Hazards

Pantoprazole is harmful if swallowed . Long-term treatment with pantoprazole may also make it harder for your body to absorb vitamin B-12, resulting in a deficiency of this vitamin . Pantoprazole can cause kidney problems .

Future Directions

Pantoprazole is used for short-term treatment of erosion and ulceration of the esophagus for adults and children five years of age and older caused by gastroesophageal reflux disease . It can be used as a maintenance therapy for long-term use after initial response is obtained .

properties

IUPAC Name

6-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfanyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2N3O3S/c1-22-13-5-6-19-12(14(13)23-2)8-25-16-20-10-4-3-9(24-15(17)18)7-11(10)21-16/h3-7,15H,8H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKILEIRWOYBGEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)CSC2=NC3=C(N2)C=C(C=C3)OC(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30145418
Record name Pantoprazole sulfide
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Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pantoprazole sulfide

CAS RN

102625-64-9
Record name Pantoprazole sulfide
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Record name Pantoprazole sulfide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pantoprazole sulfide
Source EPA DSSTox
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Record name 5-difluoromethoxy-2-[[(3,4-dimethoxy-2-pyridyl)methyl]thio]-1H-benzimidazole
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1H-Benzimidazole, 6-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PANTOPRAZOLE SULFIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
AS Surur, L Schulig, A Link - Archiv der Pharmazie, 2019 - Wiley Online Library
… The MBC of pantoprazole sulfide, LPZS and pariprazole sulfide against H. pylori ATCC 43504 was 128, 16, and 4 μg/mL, respectively.64 Moreover, rabeprazole and rabeprazole sulfide …
Number of citations: 59 onlinelibrary.wiley.com
N Masubuchi, H Yamazaki, M Tanaka - Chirality, 1998 - Wiley Online Library
… sulfone (PAN-SO2), pantoprazole sulfide (PAN-S), 4-O-demethyl pantoprazole sulfone (DMPAN-SO2), and 4-O-demethyl pantoprazole sulfide (DMPAN-S) were measured by HPLC. …
Number of citations: 38 onlinelibrary.wiley.com
AK Awasthi, L Kumar, P Tripathi, M Golla, MA Aga… - ACS …, 2017 - ACS Publications
… 3 in water using NaOH to yield pantoprazole sulfide (4) as a … It is possible for the pantoprazole sulfide (4) to be isolated … forward the wet cake of pantoprazole sulfide in situ for the …
Number of citations: 5 pubs.acs.org
AK Awasthi, L Kumar, P Tripathi, M Golla… - Journal of …, 2019 - Elsevier
… washed with water, thus yielding the wet cake (145 g) of pantoprazole sulfide (4). We charged the wet cake of pantoprazole sulfide (4) into an aqueous solution of NaOH (0.2081 mol, …
Number of citations: 3 www.sciencedirect.com
D Zhong, Z Xie, X Chen - Journal of pharmacy and …, 2005 - academic.oup.com
… Pantoprazole sulfone and 40-O-demethylated pantoprazole sulfone were found to be major metabolites, and pantoprazole sulfide and 40-O-demethylated pantoprazole sulfide were …
Number of citations: 13 academic.oup.com
B Sharifzadeh - International Journal of New Chemistry, 2023 - ijnc.ir
… And also a new method to reproduce new drugs based on silver nanoparticles with omeprazole and omeprazole sulfide and pantoprazole and pantoprazole sulfide with extricates of …
Number of citations: 0 www.ijnc.ir
Z Xie, Y Zhang, H Xu, D Zhong - Pharmaceutical research, 2005 - Springer
… R-configuration], pantoprazole sulfone, and pantoprazole sulfide were synthesized at the School of … metabolites, 4′-O-demethyl-pantoprazole sulfide and 6-hydroxy-pantoprazole, were …
Number of citations: 38 link.springer.com
CC Peng - Handbook of Metabolic Pathways of Xenobiotics, 2014 - Wiley Online Library
… In vitro, major metabolites of pantoprazole were pantoprazole sulfone, pantoprazole sulfide, 6-hydroxy-pantoprazole sulfide, 4′-O-demethyl-pantoprazole sulfide, pantoprazole …
Number of citations: 0 onlinelibrary.wiley.com
H Azizian, A Esmailnejad, V Fathi Vavsari… - …, 2020 - Wiley Online Library
… Table 2 establishes that when pantoprazole sulfide 5 was subjected to m-chloroperbenzoic acid (1 equiv.) in a mixture of water, methanol and dichloromethane, pantoprazole sulfoxide …
X Xu, Y Zhang, S Wang, L Xu, B Su, L Wang, J Lin - Bioorganic Chemistry, 2022 - Elsevier
… variants toward MPS, OPS, pantoprazole sulfide and esomeprazole (for measuring sulfone … was 0.2 mM for OPS, pantoprazole sulfide or esomeprazole with 0.2 mM NADPH, 2 mM for …
Number of citations: 3 www.sciencedirect.com

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